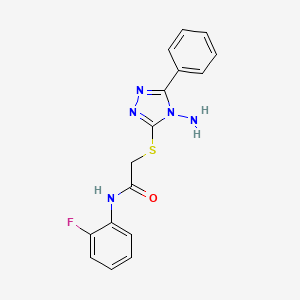

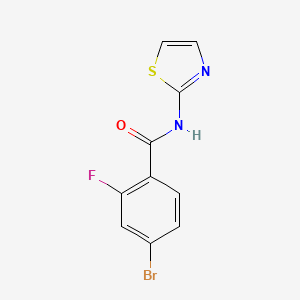

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H8N4S. It belongs to the class of 1,2,4-triazoles .

Synthesis Analysis

The synthesis of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” has been referenced in the Journal of Heterocyclic Chemistry and The Journal of Organic Chemistry .Physical And Chemical Properties Analysis

The physical properties of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” include a melting point of 211-215 (dec.) ºC. Unfortunately, the boiling point, density, and refractive index are not available .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide to explore their antimicrobial properties. These compounds exhibit significant activity against a range of bacterial and fungal strains. For example, the synthesis of 5-amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives as lamotrigine analogs showed interesting activity against Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus bacteria (Alharbi & Alshammari, 2019).

Antitumor Activity

The antitumor activity of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide derivatives has been evaluated in vitro against various human tumor cell lines. For instance, new derivatives bearing different heterocyclic rings synthesized using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Inhibition of Mushroom Tyrosinase

A series of novel 1,2,4-triazole-based compounds were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Among these, a specific compound demonstrated notable activity, suggesting potential applications in designing new drugs against melanogenesis (Hassan et al., 2022).

Synthesis and Local Anesthetic Activities

The synthesis of 2-aminothiazole/thiadiazole analogues of lidocaine and their evaluation for local anesthetic activity using the rat sciatic nerve model highlight the potential for developing new local anesthetics (Badiger et al., 2012).

Synthesis and Structural Elucidation

Researchers have also focused on the synthesis and structural elucidation of derivatives, aiming to understand their chemical properties and potential applications better. For example, the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives underscore the importance of structural analysis in identifying compounds with significant biological activities (MahyavanshiJyotindra et al., 2011).

Propriétés

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c17-12-8-4-5-9-13(12)19-14(23)10-24-16-21-20-15(22(16)18)11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMILAHOBLAKISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)

![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2534349.png)